molecular formula C14H13BF2O3 B3060245 [3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid CAS No. 2096331-91-6

[3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid

Cat. No.: B3060245
CAS No.: 2096331-91-6
M. Wt: 278.06
InChI Key: IVSFYAXLMLBYNW-UHFFFAOYSA-N
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Description

[3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid: is an organoboron compound with the molecular formula C14H13BF2O3. This compound is characterized by the presence of a boronic acid group attached to a benzene ring substituted with benzyloxy, difluoro, and methyl groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Mechanism of Action

Target of Action

Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

The mode of action of [3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid is likely to involve the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our boronic acid) with a halide or pseudo-halide using a palladium catalyst . The boronic acid acts as a nucleophile, transferring the organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in many biochemical pathways, particularly in the synthesis of biologically active compounds . The specific pathways affected by this compound would depend on the other reactants and conditions present in the system .

Pharmacokinetics

Boronic acids are generally known to have good bioavailability due to their ability to form reversible covalent bonds with biological targets .

Result of Action

The result of the action of this compound would depend on the specific biochemical pathway in which it is involved . In the context of the Suzuki-Miyaura cross-coupling reaction, it would contribute to the formation of a new carbon-carbon bond .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other reactants, the pH of the environment, temperature, and the presence of a suitable catalyst . It’s also worth noting that boronic acids are generally stable and environmentally benign .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid typically involves the following steps:

    Bromination: The starting material, 3-(benzyloxy)-2,4-difluoro-5-methylbenzene, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Lithiation: The brominated intermediate undergoes lithiation using n-butyllithium in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures.

    Borylation: The lithiated intermediate is then treated with a boron source, such as trimethyl borate or boron tribromide, to form the boronic acid derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.

    Reduction: The compound can undergo reduction reactions to form boronate esters or alcohols.

Common Reagents and Conditions:

    Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4, PdCl2(dppf))

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), toluene

Major Products:

    Biaryls: Formed through Suzuki-Miyaura coupling

    Phenols: Formed through oxidation

    Boronate Esters: Formed through reduction

Scientific Research Applications

Chemistry:

    Organic Synthesis: Widely used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Material Science: Utilized in the development of advanced materials, including polymers and nanomaterials.

Biology and Medicine:

    Drug Discovery: Employed in the synthesis of biologically active compounds and potential drug candidates.

    Diagnostic Tools: Used in the development of fluorescent probes and imaging agents.

Industry:

    Agriculture: Applied in the synthesis of herbicides and pesticides.

    Electronics: Used in the production of organic electronic materials and devices.

Comparison with Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    3,5-Difluorophenylboronic Acid: Shares the difluoro substitution but lacks the benzyloxy and methyl groups.

    4-(Benzyloxy)phenylboronic Acid: Similar structure but with different substitution patterns.

Uniqueness:

    Substitution Pattern: The unique combination of benzyloxy, difluoro, and methyl groups provides distinct reactivity and selectivity in chemical reactions.

    Versatility: Its ability to participate in various reactions, including coupling, oxidation, and reduction, makes it a valuable reagent in organic synthesis.

Properties

IUPAC Name

(2,4-difluoro-5-methyl-3-phenylmethoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BF2O3/c1-9-7-11(15(18)19)13(17)14(12(9)16)20-8-10-5-3-2-4-6-10/h2-7,18-19H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSFYAXLMLBYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1F)OCC2=CC=CC=C2)F)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901171065
Record name Boronic acid, B-[2,4-difluoro-5-methyl-3-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096331-91-6
Record name Boronic acid, B-[2,4-difluoro-5-methyl-3-(phenylmethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096331-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2,4-difluoro-5-methyl-3-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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